molecular formula C18H20N2O4S B5916883 ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate

ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate

Cat. No.: B5916883
M. Wt: 360.4 g/mol
InChI Key: FEUXGUKYTBFJJT-LVZFUZTISA-N
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Description

Ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate is an organic compound with a complex structure that includes both hydrazinylidene and sulfonylacetate functional groups

Preparation Methods

The synthesis of ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate typically involves a multi-step process. The initial step often includes the formation of the hydrazinylidene intermediate, followed by the introduction of the sulfonylacetate group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylacetate group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, while the sulfonylacetate group may enhance binding affinity through non-covalent interactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar compounds include:

    Ethyl (2E)-2-[(4-methylphenyl)hydrazinylidene]-2-(3-methylphenyl)sulfonylacetate: This compound has a similar structure but with different positional isomers.

    Methyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate: This compound has a methyl group instead of an ethyl group.

This compound is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-18(21)17(20-19-15-7-5-6-14(3)12-15)25(22,23)16-10-8-13(2)9-11-16/h5-12,19H,4H2,1-3H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUXGUKYTBFJJT-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1)C)/S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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